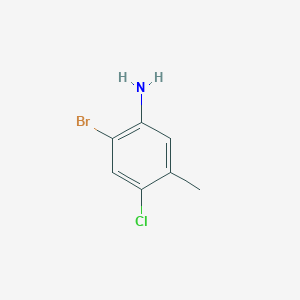

2-Bromo-4-chloro-5-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROKIUVDZNZYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Chloro 5 Methylaniline and Its Precursors

Direct Synthetic Routes to 2-Bromo-4-chloro-5-methylaniline

Direct synthesis of this compound can be achieved through several key reaction types. These include the controlled halogenation of substituted anilines, the introduction of an amino group onto a pre-halogenated aromatic ring, and the methylation of aniline (B41778) precursors.

Regioselective Halogenation Strategies of Substituted Methylanilines

The synthesis of polysubstituted anilines such as this compound often relies on the careful control of electrophilic aromatic substitution reactions. The high reactivity of the aniline ring towards electrophiles necessitates the use of protecting groups to achieve the desired regioselectivity. For instance, in the synthesis of 4-bromo-2-methylaniline, the amino group of 2-methylaniline is first protected by acetylation to form N-(2-methylphenyl)acetamide. google.com This deactivates the ring and directs the subsequent bromination to the desired position, yielding N-(4-bromo-2-methylphenyl)acetamide. google.com The protecting acetyl group is then removed by hydrolysis to afford the final product. google.com A similar strategy can be envisioned for the synthesis of this compound, starting from a suitable chloro-methylaniline precursor. The inherent directing effects of the substituents on the aniline ring play a crucial role in determining the outcome of the halogenation.

Halogenated aromatic compounds are significant intermediates in the synthesis of various biologically active molecules. researchgate.net The synthesis of compounds like 4-bromo-2-chloroaniline (B1269894) from aniline involves a multi-step process that includes protection, halogenation, and deprotection to ensure the correct placement of the halogen atoms. researchgate.net

The following table outlines the properties of some relevant substituted methylanilines:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromo-4-methylaniline | 583-68-6 | C₇H₈BrN | 186.05 | 14-16 | 240 |

| 4-Chloro-2-methylaniline (B164923) | 95-69-2 | C₇H₈ClN | 141.60 | 29-31 | 241 |

| 4-Chloro-3-methylaniline | 7149-75-9 | C₇H₈ClN | 141.60 | 82-86 | Not specified |

| 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3 | C₇H₇BrFN | Not specified | Not specified | Not specified |

Note: Data sourced from various chemical suppliers and databases. sigmaaldrich.comnih.govsigmaaldrich.comossila.com

Amination Reactions in the Synthesis of Halogenated Substituted Aromatics

The introduction of an amino group onto an aromatic ring, known as amination, is a fundamental process in the synthesis of anilines. While direct amination of hydrocarbons is possible, it often requires high temperatures and pressures. google.com Alternative methods, such as the Buchwald-Hartwig and Ullmann reactions, allow for the amination of aryl halides under milder conditions using ammonia (B1221849) or amine reagents. wikipedia.org These cross-coupling reactions are particularly useful for synthesizing anilines from pre-functionalized aromatic substrates.

For instance, a dihalogenated toluene (B28343) derivative could potentially be converted to the corresponding aniline through a nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction. The reactivity of the halogen atoms would depend on their position on the ring and the reaction conditions employed. The amination of benzene (B151609) and toluene with hydroxylamine (B1172632) has been studied in the presence of transition metal catalysts, offering another potential route to substituted anilines. researchgate.net This method can proceed under relatively mild conditions and the product distribution can be influenced by the catalyst and reaction medium. researchgate.net

Methylation Approaches in Precursor Functionalization

Methylation is a key functionalization step that can be employed in the synthesis of precursors for this compound. The N-methylation of anilines using methanol (B129727) as a methylating agent, catalyzed by ruthenium complexes, has been shown to be an efficient process. nih.govtib.eursc.org This "hydrogen autotransfer" reaction proceeds under relatively mild conditions and offers a green alternative to traditional methylation methods that use toxic reagents like methyl halides. tib.eursc.org

While N-methylation is common, C-methylation of aniline derivatives can also be achieved, though it often requires more specific synthetic strategies. For the synthesis of this compound, a more likely route would involve the methylation of a pre-existing aromatic ring, followed by halogenation and amination steps, or vice versa.

Convergent and Divergent Synthetic Pathways for this compound Derivatization

The strategic design of synthetic routes is paramount for the efficient construction of complex molecules from simpler starting materials. Retrosynthetic analysis provides a powerful framework for this process, enabling the logical disconnection of a target molecule into readily available precursors.

Retrosynthetic Analysis Applied to this compound-based Scaffolds

Retrosynthetic analysis is a problem-solving technique that involves deconstructing a target molecule to devise a synthetic plan. ias.ac.insolubilityofthings.com This process of working backward from the final product to simpler starting materials is a cornerstone of modern organic synthesis. ias.ac.inslideshare.net Key strategies in retrosynthesis include disconnections, which are the reverse of known chemical reactions, and functional group interconversions (FGI), which involve converting one functional group into another to facilitate a disconnection. ias.ac.inslideshare.netyoutube.com

When applied to a scaffold based on this compound, a retrosynthetic analysis would involve identifying key bonds that can be disconnected. For example, if the aniline nitrogen is part of a more complex functional group, a C-N bond disconnection could lead back to this compound and a suitable electrophile. youtube.com Similarly, the bromine and chlorine atoms can be considered as synthons for electrophilic aromatic substitution reactions, leading back to a simpler methylaniline precursor.

Strategic Assembly of Complex Architectures from this compound

The presence of multiple reactive sites—the amino group and the two different halogen atoms—makes this compound a versatile building block for the synthesis of more complex molecules. echemi.com The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, which allows for its conversion into other functional groups via Sandmeyer-type reactions. wikipedia.orgorgsyn.org

The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective functionalization. This strategic assembly allows for the construction of intricate molecular architectures, including those found in pharmaceuticals and other functional materials. For instance, the derivatization of sterically bulky chiral amides has been demonstrated through various transformations, including reductions and intramolecular aminations, showcasing the potential for building complex structures from substituted aniline-like precursors. acs.org

Sustainable and Catalytic Approaches in the Synthesis of Halogenated Anilines

Conventional methods for the halogenation of aromatic compounds often rely on harsh reagents and can suffer from poor regioselectivity, leading to isomeric mixtures that are difficult to separate. nih.gov The drive towards sustainability in chemical manufacturing has spurred the development of advanced catalytic systems that offer milder reaction conditions, higher selectivity, and improved efficiency.

Transition metal catalysis has revolutionized the formation of carbon-halogen (C-X) bonds through direct C-H bond activation. This approach allows for the introduction of bromine and chlorine atoms onto an aniline ring with high regiocontrol, which is crucial for constructing specific isomers like this compound.

Palladium (Pd) and copper (Cu) are the most prominent metals used for this purpose. These catalytic systems typically involve a directing group (DG) on the aniline substrate, which positions the metal catalyst at a specific C-H bond (usually ortho to the directing group) for functionalization.

Palladium-Catalyzed Halogenation: Palladium catalysts are highly effective for the regioselective halogenation of aniline derivatives. By employing a suitable directing group, such as a picolinamide (B142947) or a nitrile, chemists can overcome the inherent electronic preferences of the aniline ring. nih.govacs.org For instance, Pd-catalyzed C-H activation has been successfully used for the meta-C–H chlorination and bromination of anilines, a transformation that is challenging with traditional electrophilic substitution methods. nih.govnih.govnih.gov This is particularly relevant for synthesizing complex substitution patterns. The reaction often utilizes N-halosuccinimides like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) as the halogen source under relatively mild conditions. nih.govnih.gov

Copper-Catalyzed Halogenation: Copper catalysts offer a more economical and readily available alternative to palladium. nih.gov Copper(II) halides (CuCl₂ and CuBr₂) can serve as both the catalyst and the halogen source for the direct halogenation of anilines. beilstein-journals.orgbeilstein-journals.org These reactions can proceed under aerobic conditions and show excellent ortho-regiocontrol when a directing group is used. nih.govrsc.org In some cases, the use of ionic liquids as solvents allows for the highly regioselective para-chlorination or bromination of unprotected anilines, avoiding the need for protecting groups. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

The table below summarizes representative findings in the transition metal-catalyzed halogenation of anilines.

Table 1: Transition Metal-Catalyzed Halogenation of Aniline Derivatives

| Catalyst System | Halogen Source | Directing Group | Selectivity | Typical Yields | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | N-Bromophthalimide (NBP) | Nitrile | meta-Bromination | Good to Excellent | nih.gov |

| Pd(OAc)₂ / Pyridone Ligand | Aryl Chlorosulfate | Amide | meta-Chlorination | 50-85% | nih.gov |

| CuBr₂ | CuBr₂ | N-(2-pyridyl)sulfonyl | ortho-Bromination | High | nih.gov |

| CuCl₂ | CuCl₂ | Picolinamide | ortho-Chlorination | High | rsc.org |

| CuCl₂ in Ionic Liquid | CuCl₂ | None (unprotected) | para-Chlorination | up to 91% | beilstein-journals.orgresearchgate.net |

To synthesize this compound, a potential strategy would involve starting with a precursor like 4-chloro-5-methylaniline and employing a regioselective, directed ortho-bromination using a suitable transition metal catalyst.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of halogenated anilines is an area where these principles can have a significant impact.

Key green chemistry principles applicable to this synthesis include:

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. rsc.org The transition metal-catalyzed C-H halogenations discussed previously are prime examples of this principle in action. nih.govnih.gov

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. C-H activation is inherently more atom-economical than traditional methods that require pre-functionalized substrates with leaving groups.

Safer Solvents and Auxiliaries: The use of benign solvents is crucial. Research has shown that copper-catalyzed halogenations can be performed effectively in ionic liquids, which are non-volatile alternatives to traditional organic solvents. beilstein-journals.orgbeilstein-journals.orgresearchgate.net In some cases, enzymatic catalysis in aqueous media can be used for aniline transformations, representing an even greener approach.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided because such steps require additional reagents and generate waste. ncert.nic.in Methodologies that allow for the direct halogenation of unprotected anilines are therefore highly desirable. beilstein-journals.orgresearchgate.netnih.gov

Table 2: Application of Green Chemistry Principles to Halogenated Aniline Synthesis

| Green Chemistry Principle | Application in Halogenated Aniline Synthesis | Benefit | Reference |

|---|---|---|---|

| 9. Catalysis | Use of Pd or Cu catalysts for C-H halogenation. | Reduces waste compared to stoichiometric reagents, enables milder conditions. | nih.govbeilstein-journals.org |

| 5. Safer Solvents | Employing ionic liquids or aqueous media. | Reduces pollution from volatile organic compounds (VOCs). | beilstein-journals.orgresearchgate.net |

| 8. Reduce Derivatives | Direct halogenation of unprotected anilines. | Avoids protection/deprotection steps, saving reagents and reducing waste. | researchgate.netnih.gov |

| 1. Prevention | C-H activation pathways create fewer byproducts than classical routes. | It is better to prevent waste than to treat it after it has been created. | nih.govnih.gov |

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. The formula is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

C-H activation reactions represent a significant improvement in atom economy for halogenation. Consider a hypothetical final step in the synthesis of this compound: the bromination of 4-chloro-5-methylaniline.

Reactants: 4-chloro-5-methylaniline (C₇H₈ClN, MW: 157.60 g/mol ) and N-bromosuccinimide (NBS, C₄H₄BrNO₂, MW: 177.98 g/mol ) as the bromine source.

Products: this compound (C₇H₇BrClN, MW: 236.49 g/mol ) and succinimide (B58015) (C₄H₅NO₂, MW: 99.09 g/mol ).

The atom economy for this transformation would be: Atom Economy (%) = [236.49 / (157.60 + 177.98)] x 100 = 70.4%

This is significantly higher than classical methods that might involve diazotization followed by a Sandmeyer reaction, which generate stoichiometric amounts of salts and nitrogen gas as waste.

Reaction Efficiency: Reaction efficiency is a broader concept that includes reaction yield, energy consumption, and ease of processing. Optimizing efficiency is key to developing sustainable and cost-effective syntheses. For catalytic reactions, efficiency is highly dependent on factors like the choice of catalyst, ligand, solvent, temperature, and reaction time.

The table below illustrates how reaction conditions can be optimized to improve the efficiency (measured by yield) of a halogenation reaction.

Table 3: Optimization of Reaction Conditions for Copper-Catalyzed Chlorination of Aniline Data derived from a representative study on the chlorination of aniline with CuCl₂.

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetonitrile (B52724) | 80 | 24 | 65 | researchgate.net |

| Dioxane | 100 | 24 | 70 | researchgate.net |

| [bmim]BF₄ (Ionic Liquid) | 80 | 24 | 85 | researchgate.net |

| [bmim]BF₄ (Ionic Liquid) | 100 | 8 | 91 | researchgate.net |

This data demonstrates that by systematically varying reaction parameters—in this case, changing the solvent to an ionic liquid and optimizing the temperature—a significant increase in reaction efficiency can be achieved. Such optimization studies are critical for developing viable industrial processes for compounds like this compound.

Reactivity Profiles and Transformative Derivatizations of 2 Bromo 4 Chloro 5 Methylaniline

Transformations Involving the Primary Amine Functionality of 2-Bromo-4-chloro-5-methylaniline

The primary amino group (–NH₂) is a versatile handle for a variety of functionalization reactions, including acylation, sulfonylation, alkylation, and diazotization.

The primary amine of anilines readily undergoes acylation with acyl chlorides or anhydrides to form amides. For instance, anilines react with acetyl chloride to produce N-acetylated derivatives. wikipedia.org This reaction is often used as a protective strategy to moderate the activating effect of the amino group and prevent side reactions like polyhalogenation. wikipedia.org The resulting amide can be hydrolyzed back to the amine under acidic or basic conditions.

Sulfonylation involves the reaction of the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to yield sulfonamides. These derivatives are important in medicinal chemistry and as intermediates.

Alkylation of the amino group, for example through reaction with alkyl halides, can produce secondary or tertiary amines. N-methylation of anilines can be achieved using methanol (B129727) over acid catalysts at elevated temperatures. wikipedia.org

A summary of these functionalization reactions is presented below:

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-Aryl amide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-Arylsulfonamide |

| Alkylation | Alkyl halide, Methanol | N-Alkyl or N,N-Dialkyl aniline (B41778) |

Primary aromatic amines like this compound can be converted into diazonium salts through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. wikipedia.orglearncbse.inacs.org

The resulting diazonium group (–N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. These transformations are crucial for introducing functionalities that are otherwise difficult to install directly onto the aromatic ring.

Common transformations of the diazonium salt include:

Hydrolysis: Reaction with water to introduce a hydroxyl group (–OH), forming a phenol.

Halogenation: Reaction with copper(I) halides (CuCl, CuBr) or potassium iodide (KI) to introduce chloro, bromo, or iodo substituents, respectively.

Cyanation: Reaction with copper(I) cyanide (CuCN) to install a cyano group (–CN).

Fluorination (Balz-Schiemann reaction): Reaction with fluoroboric acid (HBF₄) to form an aryl fluoride.

Radical substitution pathways can also be utilized. For example, reaction of the diazonium salt with hypophosphorous acid (H₃PO₂) results in deamination, replacing the amino group with a hydrogen atom.

The nucleophilic nature of the primary amino group allows it to participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines can be valuable intermediates for further synthetic elaborations.

Furthermore, the amino group, in conjunction with the adjacent ortho-bromo substituent, provides a strategic entry point for the synthesis of nitrogen-containing heterocyclic systems. Intramolecular cyclization reactions, often following an initial intermolecular reaction at the amine, can lead to the formation of fused ring systems like quinolines, quinazolines, or benzodiazepines, which are common scaffolds in pharmacologically active molecules. For example, palladium-catalyzed N-arylation followed by an intramolecular C-N coupling is a versatile strategy for constructing nitrogen-based dibenzo-fused heterocycles. acs.org

Strategic Manipulations of Halogen Substituents in this compound

The bromo and chloro substituents on the aromatic ring of this compound are key sites for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

While simple aryl halides are generally unreactive towards nucleophilic aromatic substitution (SₙAr), the reaction can occur if the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org The mechanism involves the addition of a nucleophile to the ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide ion to restore aromaticity. libretexts.org In this compound, the presence of the amino and methyl groups, which are electron-donating, does not favor the SₙAr pathway. Therefore, direct substitution of the bromine or chlorine atoms via this mechanism is generally not a feasible strategy without further modification of the electronic properties of the ring.

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for the functionalization of aryl halides like this compound. acs.orgrsc.org These reactions allow for the selective formation of new bonds at the positions of the halogen atoms. The reactivity of aryl halides in these couplings generally follows the order: I > Br > Cl. This differential reactivity can sometimes be exploited for regioselective functionalization. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com It is a highly versatile method for forming carbon-carbon bonds to create biaryl structures. nih.govmdpi.com For a substrate like this compound, the Suzuki coupling would be expected to occur preferentially at the more reactive C-Br bond. nih.gov

Catalyst Systems: Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and preformed palladacycles, often with specialized phosphine (B1218219) ligands like BrettPhos or RuPhos to enhance reactivity and scope. rsc.orglibretexts.org

Reaction Conditions: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential, and the reaction is typically run in solvents like toluene (B28343), dioxane, or aqueous mixtures. libretexts.orgmdpi.com

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide byproduct. wikipedia.orgmdpi.com This method allows for the introduction of vinyl groups onto the aromatic ring.

Catalyst Systems: Pd(OAc)₂, PdCl₂, and various Pd(0) complexes are effective. wikipedia.orgmdpi.com

Selectivity: The reaction typically shows high trans selectivity in the resulting alkene product. organic-chemistry.org

Sonogashira Coupling: This coupling reaction involves the reaction of the aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base (usually an amine). libretexts.orgorganic-chemistry.org It is a direct method for synthesizing arylalkynes.

Reactivity: As with other cross-coupling reactions, the C-Br bond is more reactive than the C-Cl bond. wikipedia.orglibretexts.org

Conditions: The reaction is often carried out under mild, anaerobic conditions, although copper-free and aerobic protocols have been developed. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. wikipedia.orgacs.org This reaction could be used to replace the bromine or chlorine atom of this compound with a different amino group, leading to the synthesis of complex diamine structures.

Ligands: The success of this reaction often relies on the use of bulky, electron-rich phosphine ligands. rsc.org

Applications: It is a powerful tool for synthesizing complex pharmaceutical molecules and materials. acs.org

A summary of these key cross-coupling reactions is provided in the table below.

| Reaction Name | Coupling Partner | Bond Formed | Key Catalyst Components |

| Suzuki-Miyaura | Boronic acid/ester | C(aryl)-C(aryl/vinyl) | Pd catalyst, Base |

| Heck | Alkene | C(aryl)-C(vinyl) | Pd catalyst, Base |

| Sonogashira | Terminal alkyne | C(aryl)-C(alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Amine | C(aryl)-N | Pd catalyst, Phosphine ligand, Base |

Lithium-Halogen Exchange and Grignard Reactions for Organometallic Intermediate Formation

The presence of a bromine atom on the aromatic ring of this compound opens up avenues for the formation of valuable organometallic intermediates through lithium-halogen exchange and Grignard reactions. These intermediates are powerful tools in synthetic organic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Lithium-Halogen Exchange:

Lithium-halogen exchange is a well-established method for the preparation of organolithium compounds from aryl halides. In the case of this compound, the bromine atom is expected to be more reactive towards alkyllithium reagents, such as n-butyllithium, than the chlorine atom. This selectivity is due to the weaker carbon-bromine bond compared to the carbon-chlorine bond. The reaction would proceed by the attack of the alkyllithium at the bromine atom, leading to the formation of a lithiated aniline derivative and the corresponding alkyl bromide.

It is important to consider the presence of the acidic N-H proton of the amino group. This proton would be readily deprotonated by the highly basic alkyllithium reagent. Therefore, a minimum of two equivalents of the organolithium reagent would be required: one to deprotonate the amine and the second to effect the lithium-halogen exchange. The resulting dilithiated species would be a versatile intermediate for further reactions.

Grignard Reactions:

The formation of a Grignard reagent from this compound would typically involve the reaction of the aryl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). Similar to the lithium-halogen exchange, the bromine atom is the preferred site of reaction. The amino group's proton can interfere with the Grignard reagent formation by reacting with the newly formed organomagnesium species. This can be circumvented by protecting the amino group prior to the reaction, for instance, as an acetamide (B32628).

Alternatively, the use of a stronger Grignard reagent, such as isopropylmagnesium chloride, in a halogen-metal exchange reaction could potentially be employed. This method can sometimes tolerate more acidic protons than the direct reaction with magnesium metal. The resulting Grignard reagent, 2-(chloromagnesio)-4-chloro-5-methylaniline, would be a potent nucleophile, capable of reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters, to introduce new functional groups onto the aromatic ring.

Table 1: Potential Organometallic Intermediates from this compound

| Reaction Type | Reagents | Potential Intermediate |

| Lithium-Halogen Exchange | 2 eq. n-BuLi | 2-Lithio-4-chloro-5-methylaniline (as the lithium anilide) |

| Grignard Reaction (with protection) | 1. Ac₂O, Pyridine; 2. Mg, THF | N-(2-(chloromagnesio)-4-chloro-5-methylphenyl)acetamide |

| Halogen-Metal Exchange | i-PrMgCl | 2-(chloromagnesio)-4-chloro-5-methylaniline |

Reactivity at the Methyl Group and Aromatic Ring of this compound

The reactivity of the aromatic ring and the methyl group of this compound is significantly influenced by the directing effects of the substituents already present. The amino group is a powerful activating group and is ortho-, para-directing. The methyl group is also an activating, ortho-, para-directing group. Conversely, the halogen atoms (bromo and chloro) are deactivating yet ortho-, para-directing.

Electrophilic Aromatic Substitution: Scope and Limitations on the Substituted Aniline Ring

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the amino group. chemicalbook.com However, the substitution pattern is complex due to the presence of multiple substituents. The amino group directs incoming electrophiles primarily to the positions ortho and para to it. In this molecule, the position para to the amino group is occupied by the methyl group, and one ortho position is occupied by the bromine atom. This leaves the C6 position as the most likely site for electrophilic attack.

A significant limitation in electrophilic aromatic substitution of anilines is their propensity to undergo side reactions, such as oxidation, in the presence of strong electrophiles or acidic conditions. chemicalbook.com Furthermore, the high reactivity can lead to polysubstitution, which can be difficult to control. chemicalbook.com To mitigate these issues and achieve selective monosubstitution, the reactivity of the amino group is often attenuated by converting it into an amide, for example, by acylation with acetic anhydride (B1165640) to form the corresponding acetanilide (B955). chemicalbook.com This protecting group reduces the activating effect of the amine and allows for more controlled electrophilic substitution. After the desired substitution has been achieved, the acetyl group can be removed by hydrolysis to regenerate the aniline.

For instance, bromination of the corresponding acetanilide, N-(2-bromo-4-chloro-5-methylphenyl)acetamide, would be expected to occur at the C6 position, directed by the acetylamino group.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on the Activated Ring of this compound (via acetanilide protection)

| Electrophilic Reagent | Predicted Position of Substitution | Predicted Product (after deprotection) |

| Br₂ / Acetic Acid | C6 | 2,6-Dibromo-4-chloro-5-methylaniline |

| HNO₃ / H₂SO₄ | C6 | 2-Bromo-4-chloro-5-methyl-6-nitroaniline |

| SO₃ / H₂SO₄ | C6 | 2-Amino-3-bromo-5-chloro-4-methylbenzenesulfonic acid |

Side-Chain Functionalization of the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group attached to the aromatic ring can also undergo functionalization, primarily through oxidation or halogenation reactions.

Oxidation:

The oxidation of the methyl group to a carboxylic acid is a common transformation for alkylbenzenes. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically used for this purpose. However, the presence of the electron-rich and sensitive aniline functionality complicates this reaction. The amino group is susceptible to oxidation under these harsh conditions, which can lead to decomposition of the starting material or the formation of undesired byproducts.

To achieve selective oxidation of the methyl group, it would be necessary to protect the amino group first, for example, by acetylation. The resulting N-(2-bromo-4-chloro-5-methylphenyl)acetamide could then be subjected to oxidation. The electron-withdrawing nature of the acetylamino group, along with the halogens, would make the oxidation of the methyl group more challenging compared to toluene itself. After oxidation, the protecting group can be removed by hydrolysis to yield 2-amino-3-bromo-5-chlorobenzoic acid.

Halogenation:

Side-chain halogenation of the methyl group can be achieved under free-radical conditions, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or UV light. This reaction proceeds via a benzylic radical intermediate, which is stabilized by the aromatic ring. The reaction would lead to the formation of 2-bromo-4-chloro-5-(bromomethyl)aniline or 2-bromo-4-chloro-5-(chloromethyl)aniline, respectively. These benzylic halides are versatile synthetic intermediates, amenable to nucleophilic substitution reactions to introduce a variety of functional groups at the benzylic position. As with oxidation, protection of the amino group may be beneficial to prevent side reactions, although free-radical conditions are generally less harsh than strong oxidizing conditions.

Table 3: Potential Side-Chain Functionalization Products of this compound

| Reaction Type | Reagents | Potential Product |

| Oxidation (with protection) | 1. Ac₂O, Pyridine; 2. KMnO₄, heat; 3. H₃O⁺; 4. Hydrolysis | 2-Amino-3-bromo-5-chlorobenzoic acid |

| Halogenation | NBS, Benzoyl Peroxide | 2-Bromo-4-chloro-5-(bromomethyl)aniline |

| Halogenation | NCS, Benzoyl Peroxide | 2-Bromo-4-chloro-5-(chloromethyl)aniline |

Advanced Applications of 2 Bromo 4 Chloro 5 Methylaniline As a Synthetic Building Block

Integration into Heterocyclic Ring Systems via 2-Bromo-4-chloro-5-methylaniline Precursors

The presence of both an amino group and a bromine atom makes this compound an ideal precursor for the synthesis of various heterocyclic compounds. The amino group can participate in cyclization reactions, while the bromine atom allows for the introduction of additional functional groups through cross-coupling reactions.

Quinolines: The quinoline (B57606) scaffold is a fundamental structural motif in numerous biologically active compounds. While direct synthesis from this compound is not extensively documented, its analogs are key to established synthetic routes. For instance, bromo-substituted anilines can undergo palladium-catalyzed amination with 3-bromoquinoline (B21735) to form substituted aminoquinolines. sigmaaldrich.com Furthermore, the Combes and Friedländer syntheses, which involve the condensation of anilines with β-dicarbonyl compounds or α-methylene ketones, respectively, can be adapted to use this compound to produce highly substituted quinolines. organic-chemistry.org The resulting bromo- and chloro-substituted quinoline core can be further modified, for example, through Suzuki coupling reactions to introduce a variety of substituents at the 2-position. google.com

Indoles: Indole (B1671886) and its derivatives are another class of heterocycles with significant biological importance. The reactivity of this compound makes it a suitable starting material for several indole syntheses. For example, allylated anilides derived from similar bromo-chloro-anilines can react with dimethyl phosphonate (B1237965) to produce indolines. chemicalbook.com Additionally, palladium-catalyzed intramolecular C-H arylation of 2-(2-bromoaryl)-1-aryl-1H-indoles, which can be generated in one pot from precursors like this compound, leads to the formation of indolo[1,2-f]phenanthridines. organic-chemistry.org

Benzimidazoles: Benzimidazoles are prevalent in medicinal chemistry. The synthesis of benzimidazole (B57391) derivatives can be achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives. While this compound is not an o-phenylenediamine (B120857) itself, it can be a precursor to one. More directly, substituted anilines are used in multi-step syntheses to generate complex benzimidazole structures. For instance, 2-(5-chloro-1H-benzo[d]imidazole-2-yl) aniline (B41778) has been synthesized from the condensation of 4-chloro-o-phenylenediamine and anthranilic acid, which can then be used to create a variety of derivatives. researchgate.net

Table 1: Examples of Heterocyclic Synthesis Utilizing Substituted Anilines

| Heterocycle | Synthetic Route | Precursor Type | Potential Product from this compound |

| Quinoline | Friedländer Synthesis | Substituted Aniline + α-Methylene Ketone | 2,4-disubstituted-5-methyl-6-chloro-8-bromoquinoline |

| Indole | Fischer Indole Synthesis | Substituted Aniline + Ketone/Aldehyde | 4-chloro-5-methyl-7-bromoindole derivative |

| Benzimidazole | Phillips Condensation | Substituted o-phenylenediamine + Carboxylic Acid | Precursor to a substituted 2-arylbenzimidazole |

The generation of chemical libraries containing a multitude of structurally diverse compounds is a cornerstone of modern drug discovery and materials science. This compound, with its distinct functional handles, is an excellent building block for this purpose. The amino group can be readily acylated, alkylated, or used in cyclization reactions, while the bromo and chloro substituents provide opportunities for orthogonal cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the systematic and combinatorial introduction of a wide range of functional groups, leading to the rapid generation of large and diverse libraries of molecules for screening.

Utility in the Synthesis of Precursors for Advanced Materials

The unique electronic and structural properties imparted by the halogen and methyl substituents make this compound a valuable precursor for the synthesis of advanced materials with tailored functionalities.

The aniline moiety of this compound can be polymerized through oxidative coupling or other methods to form polyanilines. The presence of the bromo, chloro, and methyl groups on the polymer backbone can significantly influence the material's properties, such as solubility, processability, conductivity, and thermal stability. These substituted polyanilines can find applications as specialty polymers in areas like anti-corrosion coatings, electrostatic discharge materials, and sensors. Furthermore, the bromo and chloro groups can serve as sites for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Aniline and its derivatives have historically been central to the dye industry. wikipedia.org this compound can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. The specific color and properties of these dyes are influenced by the substitution pattern on the aniline ring. The resulting dyes may exhibit enhanced lightfastness and thermal stability due to the presence of the halogen atoms. Beyond traditional dyes, this aniline derivative can be a precursor to functional materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the molecule are critical.

Role in Agrochemical and Pharmaceutical Intermediate Synthesis

A significant application of this compound is as an intermediate in the synthesis of active ingredients for the agrochemical and pharmaceutical industries. echemi.com The specific arrangement of substituents on the aromatic ring can be a key pharmacophore or toxophore in a biologically active molecule.

In agrochemical synthesis, this compound can be a building block for herbicides, fungicides, and insecticides. The halogen atoms often enhance the biological activity and metabolic stability of the final product.

In the pharmaceutical sector, this compound is a precursor for a variety of therapeutic agents. Its derivatives have been explored for their potential as enzyme inhibitors, receptor modulators, and other drug candidates. The ability to selectively modify the different positions of the molecule allows medicinal chemists to optimize the pharmacological profile of a lead compound.

Core Building Block for Bioactive Molecule Synthesis

In the realm of medicinal chemistry, the assembly of complex bioactive molecules often relies on the use of pre-functionalized aromatic rings, or "building blocks." These units provide a foundational scaffold that can be further elaborated to achieve desired biological activity. This compound, with its distinct substitution pattern, offers multiple reactive vectors for the construction of diverse molecular architectures.

The primary amino group serves as a versatile handle for the introduction of various pharmacophoric elements through reactions such as acylation, sulfonylation, and reductive amination. The presence of two different halogen atoms—bromine and chlorine—at the ortho and para positions relative to the amino group allows for selective functionalization through transition metal-catalyzed cross-coupling reactions. Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling sequential and site-specific introduction of new carbon-carbon and carbon-nitrogen bonds.

Although direct examples for this compound are limited in readily available literature, the synthetic strategies employed for structurally similar anilines in the development of kinase inhibitors illustrate its potential. For instance, various substituted anilines are crucial intermediates in the synthesis of pyrrolo[2,3-d]pyrimidine-based inhibitors of receptor tyrosine kinases (RTKs), which are implicated in angiogenesis and cancer progression. nih.govdrugbank.com The general synthetic approach often involves the displacement of a chloro group on the pyrimidine (B1678525) ring with a substituted aniline.

Below is a representative table of potential bioactive molecules that could be synthesized using this compound as a key building block, based on established synthetic routes for analogous compounds.

| Potential Bioactive Molecule Scaffold | Synthetic Reaction | Potential Biological Target |

| N-(2-Bromo-4-chloro-5-methylphenyl)acetamide | Acylation | Antihistamine, Cytotoxic Agent |

| 2-Bromo-4-chloro-5-methyl-N-(pyrimidin-4-yl)aniline | Nucleophilic Aromatic Substitution | Kinase Inhibitors (e.g., EGFR, VEGFR) |

| 4'-Bromo-6'-chloro-2,2,5'-trimethyl-[1,1'-biphenyl]-4-amine | Suzuki Coupling | Various (GPCRs, Enzymes) |

| N-(2-Bromo-4-chloro-5-methylphenyl)benzenesulfonamide | Sulfonylation | Enzyme Inhibitors |

This table is illustrative and based on the known reactivity of the functional groups of this compound and the biological activities of analogous compounds.

Strategies for Lead Compound Derivatization and Scaffold Modification

The process of lead optimization in drug discovery involves the systematic modification of a promising bioactive compound (the "lead") to improve its potency, selectivity, and pharmacokinetic properties. The multi-functional nature of this compound makes it an excellent tool for such derivatization strategies.

A common approach is "scaffold hopping," where a core part of a known drug is replaced with a new chemical entity that maintains the key interactions with the biological target while offering new points for modification. The 2-bromo-4-chloro-5-methylphenyl moiety can be introduced to explore new binding interactions and to fine-tune the electronic and steric properties of a lead compound.

The differential reactivity of the bromo and chloro substituents is particularly advantageous for lead derivatization. For example, a lead compound containing this aniline substructure can first undergo a Suzuki coupling at the more reactive bromine position to introduce a new aryl or heteroaryl group. The resulting intermediate can then be subjected to a second cross-coupling reaction at the chlorine position under more forcing conditions to build further molecular complexity. This stepwise approach allows for the systematic exploration of the chemical space around the aniline core.

The amino group can also be readily modified to generate a library of derivatives. Acylation with a variety of carboxylic acids or sulfonation with different sulfonyl chlorides can probe the structure-activity relationship (SAR) at this position.

The table below outlines potential derivatization strategies for a hypothetical lead compound containing the this compound scaffold.

| Reactive Site | Derivatization Strategy | Purpose of Modification |

| Amino Group | Acylation, Sulfonylation, Alkylation | Explore hydrogen bonding interactions; modify solubility and metabolic stability. |

| Bromo Group | Suzuki, Stille, or Sonogashira Coupling | Introduce diverse substituents to probe new binding pockets; enhance potency. |

| Chloro Group | Nucleophilic Aromatic Substitution, Cross-Coupling | Introduce further diversity at a later stage of synthesis; fine-tune electronic properties. |

| Methyl Group | Oxidation to Aldehyde or Carboxylic Acid | Introduce new polar functional groups to improve solubility or create new interaction points. |

This table illustrates potential derivatization strategies based on the chemical properties of this compound.

Computational and Theoretical Investigations of 2 Bromo 4 Chloro 5 Methylaniline and Its Derivatives

Electronic Structure and Molecular Orbital Analysis of 2-Bromo-4-chloro-5-methylaniline

The arrangement of electrons in molecular orbitals dictates the chemical behavior of a molecule. Analysis of the electronic structure provides a foundational understanding of its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to predict a wide range of molecular properties with good accuracy.

For substituted anilines, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), are employed to determine optimized geometrical parameters such as bond lengths and angles in the ground state. researchgate.net These calculations can predict how the substituents (bromo, chloro, and methyl groups) influence the geometry of the aniline (B41778) ring and the amino group. For instance, electron-withdrawing groups tend to make the aniline ring more planar, while electron-donating groups can increase the pyramidalization of the amino group. wikipedia.org Theoretical vibrational frequencies calculated via DFT can be compared with experimental data from FTIR and FT-Raman spectroscopy to validate the computed geometry and provide a detailed assignment of vibrational modes. researchgate.net

Table 1: Representative Calculated Properties for Substituted Anilines using DFT

| Property | Typical Calculated Value Range | Significance |

| Bond Lengths (Å) | ||

| C-N | 1.39 - 1.42 | Indicates the degree of delocalization of the nitrogen lone pair into the aromatic ring. |

| C-Br | 1.88 - 1.92 | Reflects the strength of the carbon-bromine bond. |

| C-Cl | 1.73 - 1.77 | Reflects the strength of the carbon-chlorine bond. |

| Bond Angles (°) | ||

| H-N-H | 110 - 114 | Relates to the hybridization and pyramidalization of the nitrogen atom. |

| C-C-N | 118 - 122 | Shows the influence of the amino group on the ring geometry. |

| Dipole Moment (Debye) | 2.0 - 4.0 | A measure of the overall polarity of the molecule, influenced by the vector sum of individual bond dipoles. |

Note: The values in this table are illustrative and based on calculations for various substituted anilines. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties

| Molecular Orbital | Key Characteristics | Implication for this compound |

| HOMO | Typically localized on the aniline ring and the nitrogen lone pair. Energy is raised by electron-donating groups. | The methyl and amino groups contribute to a relatively high HOMO energy, indicating susceptibility to electrophilic attack. |

| LUMO | Generally distributed over the aromatic ring with contributions from the electron-withdrawing substituents. Energy is lowered by these groups. | The bromo and chloro substituents will lower the LUMO energy, making the molecule a potential electron acceptor in certain reactions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. | The combination of electron-donating and withdrawing groups creates a nuanced effect. A precise calculation is needed to determine the exact gap, but it is expected to be in a range that allows for moderate reactivity. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

Substituted anilines can exist in various conformations due to rotation around single bonds, particularly the C-N bond. youtube.com Computational methods can predict the most stable conformations by calculating their relative energies. For substituted cyclohexanes, which share principles of conformational analysis, the preference for substituents to occupy equatorial positions to minimize steric strain (1,3-diaxial interactions) is well-established. openochem.org Similarly, for substituted anilines, the orientation of the amino group and the interactions between substituents are analyzed to determine the lowest energy conformer. wikipedia.org

The energy barriers for interconversion between different conformations can also be calculated. These barriers provide information about the flexibility of the molecule at different temperatures.

The surrounding solvent can significantly influence the conformation and electronic properties of a solute molecule. researchgate.netacs.org Molecular dynamics simulations and quantum mechanical calculations incorporating solvent models (either implicit or explicit) can be used to study these effects.

Polar solvents are expected to stabilize conformations with larger dipole moments. acs.org The electronic properties, such as the HOMO-LUMO gap, can also be affected by the solvent polarity. researchgate.net For instance, studies on other anilines have shown that increasing solvent polarity can influence reaction rates and electrochemical oxidation potentials. researchgate.netznaturforsch.com This is attributed to the differential solvation of the ground state and the transition state or excited state. researchgate.netznaturforsch.com

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is an invaluable tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathway.

For reactions involving substituted anilines, such as electrophilic substitution or nucleophilic substitution, computational studies can provide detailed insights. nih.govlibretexts.orgyoutube.com For example, in electrophilic aromatic substitution, calculations can predict the regioselectivity (i.e., where the new substituent will attach to the ring) by analyzing the charge distribution and the stability of the intermediate carbocations (arenium ions). The directing effects of the bromo, chloro, methyl, and amino groups can be quantified. The amino group is a strong activating and ortho-, para-directing group, while the halogens are deactivating but also ortho-, para-directing. The methyl group is weakly activating and ortho-, para-directing. The final outcome of an electrophilic substitution on this compound would depend on the complex interplay of these electronic and steric effects.

Similarly, for nucleophilic substitution reactions, such as the diazotization of the amine group followed by Sandmeyer reactions, computational modeling can elucidate the energetics of each step and the nature of the intermediates involved. wikipedia.org

Transition State Characterization and Reaction Pathway Determination

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed mapping of a reaction's potential energy surface, which includes identifying reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and, therefore, its rate.

For derivatives of this compound, theoretical methods such as Density Functional Theory (DFT) can be employed to model reactions like further electrophilic substitution, N-alkylation, or acylation. By calculating the energies of various possible transition states, chemists can determine the most likely reaction pathway. For instance, in the synthesis of a more complex pharmaceutical intermediate from this compound, locating the transition state structure for each potential reaction step helps in understanding the factors that govern the reaction's feasibility and kinetics. While specific studies detailing the transition state analysis for reactions involving this compound are not prevalent in public literature, the established methodologies are widely applied to similar aromatic amines. echemi.com

Computational Prediction of Regioselectivity and Stereoselectivity

Many reactions can yield multiple products (isomers). Computational models are instrumental in predicting which isomer will be the major product.

Regioselectivity: This refers to the preference for bond formation at one position over another. For an existing molecule like this compound, a key question for further synthesis is where the next substituent will add to the aromatic ring. The directing effects of the existing amino, bromo, chloro, and methyl groups can be quantified using computational methods. By calculating the electron density at different positions on the ring and modeling the stability of the intermediates (sigma complexes) for substitution at each possible site, the regioselectivity can be predicted. Machine learning models, trained on vast datasets of chemical reactions, are also emerging as powerful tools for predicting the site-selectivity of reactions like electrophilic aromatic bromination with high accuracy. nih.gov

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. While the parent molecule this compound is not chiral, many of its potential derivatives can be. Computational modeling can predict the stereochemical outcome of reactions by comparing the energies of the transition states leading to different stereoisomers.

These predictive tools are invaluable in synthetic planning, allowing chemists to design reaction conditions that favor the formation of the desired product, thereby increasing efficiency and reducing waste. nih.govrsc.org

Advanced Spectroscopic Property Prediction and Interpretation

Computational methods are highly effective at predicting spectroscopic data, which is essential for the structural elucidation and characterization of newly synthesized molecules.

Vibrational Frequency Calculations for Detailed Spectroscopic Assignment (e.g., IR, Raman)

Infrared (IR) and Raman spectroscopy are primary techniques for identifying functional groups in a molecule. Each vibrational mode (stretching, bending, twisting) corresponds to a specific frequency. Computational calculations, typically using DFT methods like B3LYP, can predict these vibrational frequencies with a high degree of accuracy. nih.gov These theoretical predictions are crucial for assigning the experimentally observed peaks in an IR or Raman spectrum, especially for complex molecules where many peaks overlap.

For this compound, calculations would provide the theoretical frequencies and intensities for vibrations such as N-H stretching of the amine group, C-H stretching of the methyl group and aromatic ring, and the characteristic stretching vibrations for the C-Br and C-Cl bonds. jetir.orgresearchgate.net The Total Energy Distribution (TED) analysis can also be performed to determine the contribution of different internal coordinates to each normal mode, providing an unambiguous assignment. researchgate.net

Below is a table of representative predicted vibrational frequencies for this compound, based on calculations performed on structurally similar molecules like 4-chloro-2-methylaniline (B164923) and 2-bromo-6-chloro-4-fluoroaniline. jetir.orgresearchgate.net

| Vibrational Mode | Typical Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric Stretch | ~3500 | Stretching of the two N-H bonds in the amine group, out of phase. |

| N-H Symmetric Stretch | ~3400 | Stretching of the two N-H bonds in the amine group, in phase. |

| C-H Aromatic Stretch | 3100-3000 | Stretching of the C-H bonds on the benzene (B151609) ring. nih.gov |

| C-H Methyl Stretch | 2980-2920 | Asymmetric and symmetric stretching of C-H bonds in the methyl group. |

| N-H Scissoring | ~1620 | Bending vibration of the H-N-H angle. jetir.org |

| C=C Ring Stretch | 1600-1400 | Stretching vibrations within the aromatic ring. nih.gov |

| C-N Stretch | 1350-1250 | Stretching of the bond between the ring carbon and the amine nitrogen. nih.gov |

| C-Cl Stretch | 850-550 | Stretching of the carbon-chlorine bond. researchgate.net |

| C-Br Stretch | 650-500 | Stretching of the carbon-bromine bond. jetir.org |

NMR Chemical Shift and Coupling Constant Prediction for Structural Confirmation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. Computational chemistry can predict ¹H and ¹³C NMR spectra, providing valuable data for confirming the structure of complex derivatives of this compound.

The chemical shift of a nucleus is highly sensitive to its local electronic environment. DFT calculations can accurately predict these shifts by computing the magnetic shielding around each nucleus. This is particularly useful for distinguishing between isomers. For example, if a reaction on this compound could produce multiple regioisomers, comparing the predicted NMR spectra for each possible product with the experimental spectrum allows for a definitive structural assignment.

Furthermore, spin-spin coupling constants (J-values) between neighboring nuclei can be calculated. These values provide information about the connectivity and dihedral angles between atoms, which is essential for confirming the three-dimensional structure of complex molecules.

Below is a table showing hypothetical, yet chemically reasonable, predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions are based on established principles of substituent effects on aromatic systems.

| Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| ¹H NMR | ||

| H (on C3) | ~7.1 | Ortho to the electron-donating NH₂ group and meta to the withdrawing Cl group. |

| H (on C6) | ~6.8 | Ortho to the electron-donating CH₃ group and ortho to the withdrawing Br group. |

| NH₂ | ~4.0 | Broad singlet, typical for aromatic amines. |

| CH₃ | ~2.2 | Typical shift for a methyl group on an aromatic ring. |

| ¹³C NMR | ||

| C1 (C-NH₂) | ~145 | Attached to the electron-donating amino group, shifted downfield. |

| C2 (C-Br) | ~110 | Attached to the halogen (bromine), shifted upfield due to the heavy atom effect. |

| C3 | ~132 | Aromatic CH carbon. |

| C4 (C-Cl) | ~125 | Attached to the electron-withdrawing chlorine. |

| C5 (C-CH₃) | ~135 | Attached to the electron-donating methyl group. |

| C6 | ~118 | Aromatic CH carbon. |

Advanced Analytical Methodologies for Characterization of 2 Bromo 4 Chloro 5 Methylaniline and Its Transformation Products

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of complex molecules like 2-Bromo-4-chloro-5-methylaniline. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for establishing connectivity between atoms. chemicalbook.comchemicalbook.comemerypharma.com

COSY (Correlation Spectroscopy): This proton-detected 2D experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com For this compound, COSY would show correlations between the aromatic protons and between the methyl protons and the amine proton (if not exchanged with a deuterated solvent), confirming their proximity in the molecule. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is highly sensitive and allows for the unambiguous assignment of which proton is attached to which carbon. sdsu.educolumbia.edu In the case of this compound, HSQC would definitively link the aromatic proton signals to their corresponding carbon signals in the benzene (B151609) ring and the methyl proton signal to the methyl carbon signal. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.comcolumbia.edu HMBC is crucial for piecing together the molecular skeleton, especially for connecting quaternary carbons (carbons with no attached protons) to the rest of the structure. emerypharma.com For instance, it could show correlations from the methyl protons to the C5 and C6 carbons of the aromatic ring, and from the aromatic protons to the surrounding carbons, confirming the substitution pattern. youtube.com

A hypothetical table of expected NMR data for this compound is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H-3 | ~7.2 | ~130 | C-1, C-2, C-4, C-5 |

| H-6 | ~6.8 | ~115 | C-1, C-2, C-4, C-5, -CH₃ |

| -NH₂ | Variable | - | C-1, C-2, C-6 |

| -CH₃ | ~2.2 | ~20 | C-4, C-5, C-6 |

| C-1 | - | ~145 | - |

| C-2 | - | ~118 | - |

| C-4 | - | ~125 | - |

| C-5 | - | ~135 | - |

Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound and its transformation products. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four decimal places), HRMS allows for the calculation of the exact molecular formula. miamioh.edu This is particularly important for distinguishing between isomers and for identifying unknown transformation products. For example, the predicted exact mass of the molecular ion of this compound (C₇H₇BrClN) is approximately 218.9450 Da. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments, often performed with HRMS, provide valuable structural information through the analysis of fragmentation patterns. miamioh.edu The molecule is fragmented in the mass spectrometer, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure. For halogenated compounds like this compound, characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) are observed for the molecular ion and any fragments containing these halogens. docbrown.info This provides a clear signature for the presence of these elements. docbrown.info

Key fragmentation pathways for this compound would likely involve the loss of the bromine or chlorine atoms, the methyl group, or small molecules like HCN from the aniline (B41778) ring.

Advanced vibrational spectroscopy techniques offer powerful means to monitor reactions involving this compound in real-time and to identify transient intermediates. uib.no

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can provide significant enhancement of Raman signals (by factors of 10¹⁰ to 10¹⁵) for molecules adsorbed onto roughened metal surfaces (typically silver or gold). edinst.comwikipedia.org This allows for the detection of very low concentrations of analytes. scirp.org For aromatic amines like this compound, the interaction of the amino group with the metal surface can lead to significant enhancement of the N-H vibrational modes. acs.org SERS can be used to study the adsorption and reaction of this compound on catalytic surfaces, providing insights into reaction mechanisms. acs.org The enhancement is dependent on the molecule's structure and its interaction with the metal surface. scirp.org

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR spectroscopy is used to study the kinetics and mechanisms of fast reactions by providing structural information on short-lived intermediates. unipr.it By taking a series of IR spectra at very short time intervals after initiating a reaction (e.g., with a laser pulse), the rise and decay of signals corresponding to reactants, intermediates, and products can be monitored. spectroscopyonline.comnycu.edu.tw This technique could be applied to study the photochemical or electrochemical transformation of this compound, allowing for the direct observation and characterization of reactive intermediates that would be undetectable by conventional spectroscopic methods. unipr.itacs.orgcopernicus.org For instance, the vibrational spectra of aniline and its clusters with solvents like methanol (B129727) have been studied to understand intermolecular interactions and ionization-induced rearrangements, which can be relevant for understanding its behavior in various chemical environments. colostate.edunih.govresearchgate.netresearchgate.net

Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and other components in a mixture, which is a prerequisite for accurate quantification and identification.

Both Liquid Chromatography (LC) and Gas Chromatography (GC) are powerful separation techniques applicable to the analysis of this compound. The choice between LC and GC depends on the volatility and thermal stability of the analyte and its transformation products.

Advanced Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. For substituted anilines, reversed-phase HPLC with a C18 column is commonly used, often with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase.

Advanced Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like halogenated anilines. mdpi.com A capillary column with a non-polar or medium-polarity stationary phase is typically employed. ub.edu The separation is based on the different boiling points and interactions of the analytes with the stationary phase. For complex mixtures of halogenated compounds, comprehensive two-dimensional gas chromatography (GCxGC) can provide significantly enhanced separation power. ub.edu

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are the cornerstone of modern analytical chemistry for the analysis of complex mixtures.

LC-MS/MS and GC-MS/MS: The coupling of LC or GC with tandem mass spectrometry (MS/MS) is a highly sensitive and selective method for impurity profiling. resolvemass.canih.gov After separation by chromatography, the analytes are introduced into the mass spectrometer. The first stage of mass analysis (MS1) can be used to select the molecular ion of a specific impurity, which is then fragmented, and the resulting product ions are analyzed in the second stage (MS2). This process, known as selected reaction monitoring (SRM), allows for the highly specific and sensitive quantification of trace-level impurities, even in complex matrices. nih.gov This is crucial for identifying and quantifying potentially genotoxic impurities in starting materials and active pharmaceutical ingredients. nih.gov

LC-NMR: The hyphenation of LC with NMR spectroscopy (LC-NMR) provides a powerful tool for the direct structural elucidation of components in a mixture without the need for prior isolation. mdpi.comnih.gov The effluent from the LC column flows through a specialized NMR probe. While the sensitivity of LC-NMR is lower than LC-MS, it provides unparalleled structural information. nih.gov In "stopped-flow" mode, the chromatographic flow can be halted when a peak of interest is in the NMR probe, allowing for the acquisition of high-quality 2D NMR spectra (like COSY, HSQC, and HMBC) on the separated component. nih.govwiley.com This technique is particularly valuable for the unambiguous identification of unknown transformation products or impurities and for detailed mechanistic studies of reactions involving this compound. wiley.com

X-ray Crystallography for Definitive Solid-State Structure Determination of this compound and its Crystalline Derivatives

The process of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal structure can be determined.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction is the first critical step. This often involves the synthesis of a crystalline derivative, such as an acetamide (B32628) or a salt (e.g., hydrochloride), which may have more favorable crystallization properties than the parent aniline. The formation of such derivatives introduces specific functionalities that can influence crystal packing through interactions like hydrogen bonding.

Illustrative Examples from Crystalline Aniline Derivatives

To illustrate the detailed structural insights gained from X-ray crystallography, data from several substituted aniline derivatives are presented below. These examples demonstrate the type of information that would be obtained for a crystalline derivative of this compound.

One such related compound is 4-bromo-2-chloroaniline (B1269894) . A study of its crystal structure revealed that the molecule is nearly planar. researchgate.net In the crystalline state, molecules are linked by intermolecular N—H⋯N and weak N—H⋯Br hydrogen bonds, which form sheet-like structures. researchgate.net

Another illustrative example is 4-bromo-4'-chloro benzylidene aniline (BCBA) , an organic nonlinear optical material. Its crystal structure was determined to be orthorhombic with the space group Pccn. nih.govtandfonline.com

Interactive Table: Crystallographic Data for 4-bromo-4'-chloro benzylidene aniline (BCBA)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | tandfonline.com |

| Space Group | Pccn | tandfonline.com |

| a (Å) | 24.995 | tandfonline.com |

| b (Å) | 6.286 | tandfonline.com |

The crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline has also been elucidated, providing another example of a detailed crystallographic analysis of a substituted aniline derivative. nih.govresearchgate.net

Interactive Table: Crystallographic Data for 4-nitro-N-[(pyridin-2-yl)methylidene]aniline

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P21/n | researchgate.net |

| a (Å) | 3.8573 | nih.govresearchgate.net |

| b (Å) | 20.334 | nih.govresearchgate.net |

| c (Å) | 13.629 | nih.govresearchgate.net |

| β (°) | 90.57 | nih.govresearchgate.net |

| Volume (ų) | 1068.9 | nih.govresearchgate.net |

Furthermore, the analysis of 5-bromo-4-iodo-2-methylaniline revealed a monoclinic crystal system with the space group P21/c, and interestingly, the asymmetric unit contains two independent molecules. nih.gov

Interactive Table: Crystallographic Data for 5-bromo-4-iodo-2-methylaniline

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| a (Å) | 26.831 | nih.gov |

| b (Å) | 5.3920 | nih.gov |

| c (Å) | 12.217 | nih.gov |

| β (°) | 98.05 | nih.gov |

| Volume (ų) | 1750.1 | nih.gov |

These detailed crystallographic studies of related compounds underscore the power of X-ray diffraction in providing definitive solid-state structural information. For this compound, a similar analysis of a suitable crystalline derivative would yield precise bond lengths (e.g., C-N, C-Br, C-Cl), bond angles, and torsional angles, which would reveal the planarity of the benzene ring and the geometry of the amine group. It would also elucidate the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that dictate the crystal packing. This information is invaluable for understanding the compound's physical properties and its interactions in a solid-state environment.

Future Research Directions and Emerging Paradigms in 2 Bromo 4 Chloro 5 Methylaniline Chemistry

Exploration of Novel and Highly Efficient Synthetic Pathways for 2-Bromo-4-chloro-5-methylaniline

The development of efficient and sustainable synthetic routes is paramount for the accessibility and industrial viability of any chemical compound. While classical methods for synthesizing halogenated anilines exist, future research will likely focus on overcoming the limitations of multi-step procedures, which often involve protecting group strategies and generate significant waste.

Current synthetic paradigms for similar compounds, such as 4-bromo-2-methylaniline, often begin with a starting material like 2-methylaniline, which undergoes amine protection (e.g., acetylation), followed by electrophilic bromination, and subsequent deprotection. wikipedia.orggoogle.com A similar multi-step approach has been documented for the synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline (B41778). researchgate.net

Future investigations should pivot towards more elegant and efficient strategies:

Catalytic C-H Functionalization: Direct, late-stage C-H bromination and chlorination of a suitable methylaniline precursor would represent a significant leap in efficiency, obviating the need for protecting groups and reducing step counts. Research into regioselective catalysts that can precisely target the desired positions on the aromatic ring is a key area of interest.

Advanced Catalytic Systems: Modern catalytic methods, such as the use of iron-based catalysts for the hydrogenation of corresponding nitroarenes, offer a greener alternative to traditional reduction techniques. chemicalbook.com Applying such systems to a pre-halogenated nitrotoluene precursor could provide a direct and efficient route to this compound.

One-Pot Syntheses: Designing a tandem reaction sequence where multiple transformations occur in a single reaction vessel would dramatically improve process efficiency, minimize solvent usage, and reduce purification efforts.

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Synthetic Strategy | Potential Advantages | Research Challenges | Key Precursor Example |

|---|---|---|---|

| Classical Multi-Step Synthesis | Established and reliable chemistry. | Low atom economy, multiple steps, waste generation. | 4-Chloro-3-methylaniline |